molecular formula C17H16FN3O4S B11377398 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide

4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide

Cat. No.: B11377398
M. Wt: 377.4 g/mol
InChI Key: CSKZPOIGSHLKID-UHFFFAOYSA-N
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Description

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the fluorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a fluorinated benzene ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C17H16FN3O4S/c1-21(26(22,23)15-9-5-13(18)6-10-15)11-16-19-17(20-25-16)12-3-7-14(24-2)8-4-12/h3-10H,11H2,1-2H3

InChI Key

CSKZPOIGSHLKID-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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